molecular formula C14H26O4Si B1196521 2,3,4-Trioxycyclopentanone

2,3,4-Trioxycyclopentanone

Cat. No. B1196521
M. Wt: 286.44 g/mol
InChI Key: KXGMFTLLBZTKAO-UTUOFQBUSA-N
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Description

2,3,4-Trioxycyclopentanone is a dioxolane.

Scientific Research Applications

Metabolism Studies and Endocrine-Disrupting Activity

2,3,4-Trioxycyclopentanone derivatives have been studied in the context of metabolism and endocrine-disrupting activities. For instance, Watanabe et al. (2015) explored the metabolism of UV-filter benzophenone-3 (BP-3) and identified 2,3,4-trihydroxybenzophenone (2,3,4-triOH BP) as a metabolite with significant estrogenic and anti-androgenic activities. This study emphasizes the importance of understanding the metabolic pathways and potential endocrine impacts of compounds related to 2,3,4-Trioxycyclopentanone (Watanabe et al., 2015).

Hydrogenation Processes in Organic Chemistry

The compound has relevance in hydrogenation processes, as demonstrated by van Slagmaat et al. (2021). They conducted a study on the hydrogenation of cyclic 1,3-diones, which are structurally related to 2,3,4-Trioxycyclopentanone, and discussed its potential as a building block for polymers and fuels (van Slagmaat et al., 2021).

Natural Product Synthesis and Antimycobacterial Activity

The compound is also relevant in the synthesis of natural products. Chomcheon et al. (2006) isolated compounds from endophytic fungi that are structurally similar to 2,3,4-Trioxycyclopentanone and evaluated their antimycobacterial activity, highlighting the potential of such compounds in developing treatments for bacterial infections (Chomcheon et al., 2006).

Antimalarial Applications

Dong et al. (2005) explored the use of trioxolanes, which includes structures similar to 2,3,4-Trioxycyclopentanone, for their potential as antimalarial agents. They charted a structure-activity relationship, examining the efficacy and toxicological profiles of these compounds (Dong et al., 2005).

Renewable Chemical Synthesis

Li et al. (2016) discussed the synthesis of renewable 1,3-cyclopentanediol, a compound related to 2,3,4-Trioxycyclopentanone, from lignocellulose. This research underlines the compound's potential in sustainable chemical production and its application in the synthesis of polymers (Li et al., 2016).

Photochemical Applications

The compound's relevance in photochemical applications is highlighted by Le Liepvre et al. (2009), who investigated the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, structurally akin to 2,3,4-Trioxycyclopentanone, to produce functionalized bicyclo[3.2.0]heptanes (Le Liepvre et al., 2009).

Biosynthesis Research

Hanrahan et al. (1994) conducted a study on the biosynthesis of aristeromycin, using a compound structurally related to 2,3,4-Trioxycyclopentanone, providing insights into the biosynthetic pathways of certain natural products (Hanrahan et al., 1994).

properties

Product Name

2,3,4-Trioxycyclopentanone

Molecular Formula

C14H26O4Si

Molecular Weight

286.44 g/mol

IUPAC Name

(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1

InChI Key

KXGMFTLLBZTKAO-UTUOFQBUSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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